molecular formula C14H21NO3 B6296727 (+/-)-4-Hexyloxyphenylglycine (H-DL-nTyr(hexyl)-OH) CAS No. 120713-51-1

(+/-)-4-Hexyloxyphenylglycine (H-DL-nTyr(hexyl)-OH)

Cat. No.: B6296727
CAS No.: 120713-51-1
M. Wt: 251.32 g/mol
InChI Key: VVBQMEUPCBBVLC-UHFFFAOYSA-N
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Description

(+/-)-4-Hexyloxyphenylglycine (H-DL-nTyr(hexyl)-OH) is a synthetic compound that belongs to the class of phenylglycine derivatives It is characterized by the presence of a hexyloxy group attached to the phenyl ring and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-4-Hexyloxyphenylglycine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylglycine and hexyl bromide.

    Etherification: The hydroxyl group of 4-hydroxyphenylglycine is etherified using hexyl bromide in the presence of a base, such as potassium carbonate, to form 4-hexyloxyphenylglycine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure (+/-)-4-Hexyloxyphenylglycine.

Industrial Production Methods

Industrial production of (+/-)-4-Hexyloxyphenylglycine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(+/-)-4-Hexyloxyphenylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hexyloxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(+/-)-4-Hexyloxyphenylglycine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+/-)-4-Hexyloxyphenylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylglycine: Lacks the hexyloxy group, making it less hydrophobic.

    4-Methoxyphenylglycine: Contains a methoxy group instead of a hexyloxy group, affecting its chemical properties.

Uniqueness

(+/-)-4-Hexyloxyphenylglycine is unique due to the presence of the hexyloxy group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions with biological molecules.

Properties

IUPAC Name

2-amino-2-(4-hexoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-3-4-5-10-18-12-8-6-11(7-9-12)13(15)14(16)17/h6-9,13H,2-5,10,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBQMEUPCBBVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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